molecular formula C18H14BrNO3S2 B12135585 (5Z)-3-(2-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(2-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12135585
M. Wt: 436.3 g/mol
InChI Key: PNNNPIVTVSDNNA-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-3-(2-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(2-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 2-bromobenzaldehyde with 2,4-dimethoxybenzaldehyde in the presence of a base to form the corresponding benzylidene intermediate. This intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(2-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-(2-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (5Z)-3-(2-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s thiazolidinone ring and bromophenyl group allow it to bind to specific sites on these targets, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-(2-chlorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-3-(2-fluorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-3-(2-methylphenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

What sets (5Z)-3-(2-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one apart from similar compounds is the presence of the bromophenyl group. This group enhances the compound’s reactivity and allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C18H14BrNO3S2

Molecular Weight

436.3 g/mol

IUPAC Name

(5Z)-3-(2-bromophenyl)-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H14BrNO3S2/c1-22-12-8-7-11(15(10-12)23-2)9-16-17(21)20(18(24)25-16)14-6-4-3-5-13(14)19/h3-10H,1-2H3/b16-9-

InChI Key

PNNNPIVTVSDNNA-SXGWCWSVSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3Br)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.